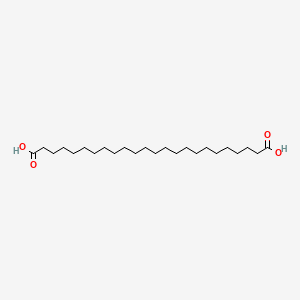![molecular formula C9H16ClNO B1586103 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride CAS No. 6164-62-1](/img/structure/B1586103.png)
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo[331]nonan-3-one, hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of hydrogen in the presence of a ruthenium catalyst to achieve the reduction . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar catalysts and reagents as in laboratory synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically yield derivatives such as endo-9-azabicyclo[3.3.1]nonan-3-ol.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) under aerobic conditions.
Reduction: Sodium borohydride and hydrogen in the presence of a ruthenium catalyst are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride involves its ability to catalyze oxidation reactions. It acts as a stable nitroxyl radical, facilitating the transfer of electrons and promoting the conversion of alcohols to carbonyl compounds . The molecular targets include primary and secondary alcohols, which are oxidized under mild conditions to yield the corresponding aldehydes and ketones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar structure but with a benzyl group attached.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
KetoABNO: Another nitroxyl radical with similar catalytic properties.
Uniqueness
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and stability. Its ability to act as a catalyst in oxidation reactions under mild conditions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6164-62-1 |
|---|---|
Molekularformel |
C9H16ClNO |
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-8H,2-6H2,1H3;1H/t7-,8+; |
InChI-Schlüssel |
CVGRGXQEVKWHHS-KVZVIFLMSA-N |
SMILES |
CN1C2CCCC1CC(=O)C2.Cl |
Isomerische SMILES |
CN1[C@@H]2CCC[C@H]1CC(=O)C2.Cl |
Kanonische SMILES |
CN1C2CCCC1CC(=O)C2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)


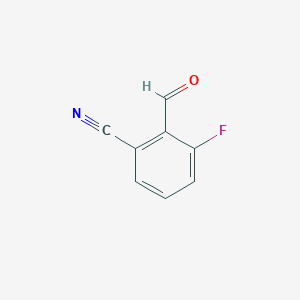
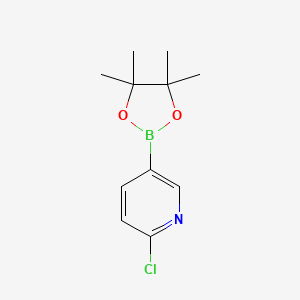
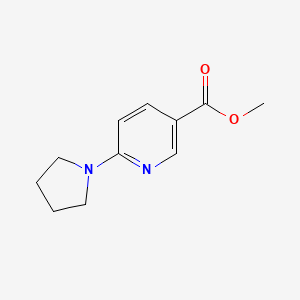
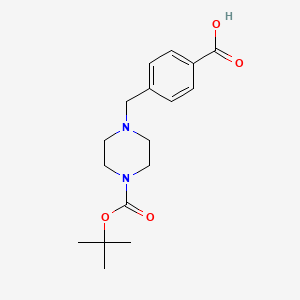
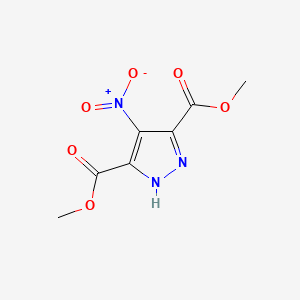
![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)

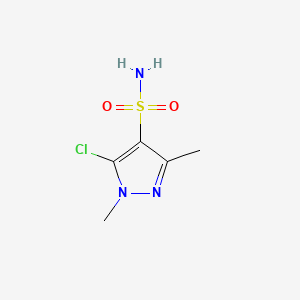
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)

